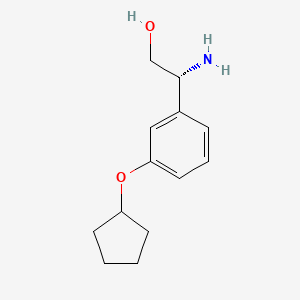![molecular formula C7H12N2O B13054009 2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
2-Methyl-2,6-diazaspiro[3.4]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 g/mol This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Méthodes De Préparation
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable amine with a ketone under controlled conditions to form the spirocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
2-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
Applications De Recherche Scientifique
2-Methyl-2,6-diazaspiro[3.4]octan-7-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor. This interaction modulates the receptor’s activity, leading to enhanced analgesic effects when used in conjunction with opioids. The compound’s ability to prevent opioid tolerance is attributed to its influence on the receptor’s signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can be compared to other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: Similar in structure but with different physicochemical properties due to the presence of a hydrochloride group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific structural features and its potential as a sigma-1 receptor antagonist, which sets it apart from other spirocyclic compounds.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
Clé InChI |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(C1)CC(=O)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)

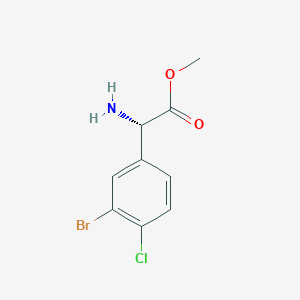
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)


![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
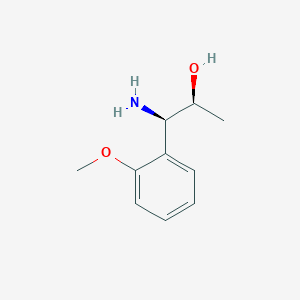
![Diethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13053982.png)

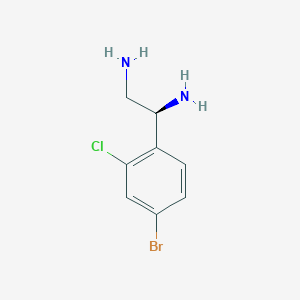
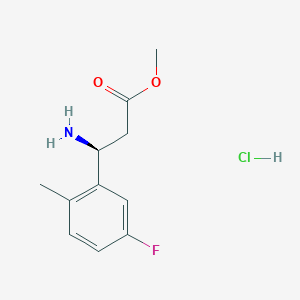
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
